Isoviolanthrone

Beschreibung

The exact mass of the compound Isoviolanthrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoviolanthrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoviolanthrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIHWSXXPBAGTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059576 |

Source

|

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-64-3 |

Source

|

| Record name | Isoviolanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoviolanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoviolanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Isoviolanthrone from 3-Bromobenzanthrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isoviolanthrone, a significant vat dye and precursor, from 3-bromobenzanthrone (B182157). The described methodology is a robust one-vessel process, notable for its efficiency and high yield. This document details the underlying chemical transformations, comprehensive experimental protocols, and quantitative data to facilitate replication and further research in dye chemistry and materials science.

Introduction

Isoviolanthrone, also known as C.I. Vat Violet 10, is a polycyclic aromatic ketone with significant applications as a vat dye. Its synthesis from 3-bromobenzanthrone is a well-established industrial process. The core of this synthesis involves a two-step reaction sequence carried out in a single reaction vessel, which enhances the space-time yield and simplifies the overall process. The initial step is the formation of 3,3'-dibenzanthronyl sulfide (B99878) through the reaction of 3-bromobenzanthrone with sodium sulfide. This intermediate is then subjected to an intramolecular cyclization in the presence of a strong base, typically potassium hydroxide (B78521), to yield isoviolanthrone. This guide will elaborate on a specific, high-yield protocol using n-butanol as the reaction medium.

Reaction Pathway and Mechanism

The synthesis proceeds via two key transformations:

-

Nucleophilic Aromatic Substitution: Two molecules of 3-bromobenzanthrone react with sodium sulfide. The sulfide ion acts as a nucleophile, displacing the bromide ions to form 3,3'-dibenzanthronyl sulfide. This reaction is a type of Ullmann condensation.

-

Intramolecular Cyclization: In the presence of potassium hydroxide at elevated temperatures, the 3,3'-dibenzanthronyl sulfide intermediate undergoes a base-catalyzed intramolecular cyclization. This step involves the formation of new carbon-carbon bonds to construct the final pentacyclic isoviolanthrone structure.

The overall reaction can be visualized as follows:

Caption: Reaction pathway for the synthesis of isoviolanthrone from 3-bromobenzanthrone.

Experimental Protocols

The following is a detailed one-vessel experimental protocol for the synthesis of isoviolanthrone from 3-bromobenzanthrone. This protocol is based on established patent literature, ensuring a high-grade and easily filterable product.[1][2]

3.1. Materials and Reagents

| Reagent | Purity/Concentration |

| 3-Bromobenzanthrone | 90% |

| n-Butanol | Reagent Grade |

| Sodium Sulfide | 60% strength |

| Potassium Hydroxide | Solid |

| Sodium Dithionite (B78146) | (Optional, for purification) |

| m-Nitrobenzenesulfonic acid sodium salt | (Optional, for oxidation) |

| Water | Deionized |

3.2. Synthesis Procedure

-

Initial Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, suspend 60 parts of 90% pure 3-bromobenzanthrone in 150 parts of n-butanol.[1][2]

-

Sulfide Addition: To this suspension, add 17 parts of 60% strength sodium sulfide.[1]

-

Formation of Intermediate: Heat the mixture to a temperature between 105 °C and 110 °C and maintain this temperature for 4 hours with continuous stirring.

-

Cooling and Base Addition: After 4 hours, cool the reaction mixture to 80 °C. Carefully add 75 parts of potassium hydroxide to the mixture.

-

Cyclization: Heat the batch to a temperature range of 125 °C to 130 °C and maintain for 6 hours with stirring.

-

Quenching and Precipitation: After the cyclization is complete, cool the mixture to 80 °C and add 35-40 parts of water. Stir the mixture for an additional 2 hours at 80 °C.

-

Work-up and Isolation:

-

Dilute the reaction mixture with 600 parts of water.

-

Remove the n-butanol by steam distillation.

-

The remaining aqueous suspension contains the isoviolanthrone product. Filter the suspension and wash the filter cake with water until it is neutral.

-

Dry the isolated product at 100 °C.

-

3.3. Optional Purification and Oxidation Steps

For an even purer product, a water-soluble reducing agent can be added before the removal of n-butanol.

-

Reduction: After diluting with 600 parts of water, add 10 parts of sodium dithionite and then proceed with the steam distillation. This method can yield isoviolanthrone with a purity of approximately 89%.

Alternatively, an oxidizing agent can be used.

-

Oxidation: After dilution with 600 parts of water, add 18 parts of m-nitrobenzenesulfonic acid sodium salt and then proceed with steam distillation. This can also enhance the purity of the final product.

Quantitative Data Summary

The following table summarizes the quantitative data from various examples of the synthesis, providing an overview of the expected yields and purities under different conditions.

| Parameter | Example 1 | Example 2 (with Sodium Dithionite) |

| Reactants | ||

| 3-Bromobenzanthrone (90% pure) | 60 parts | 60 parts |

| n-Butanol | 150 parts | 150 parts |

| Sodium Sulfide (60%) | 17 parts | 17 parts |

| Potassium Hydroxide | 75 parts | 75 parts |

| Water (quenching) | 40 parts | 35 parts |

| Reaction Conditions | ||

| Sulfide Reaction Temperature | 105-110 °C | 105-110 °C |

| Sulfide Reaction Time | 4 hours | 4 hours |

| Cyclization Temperature | 125-130 °C | 125-130 °C |

| Cyclization Time | 6 hours | 6 hours |

| Purification Additive | None | 10 parts Sodium Dithionite |

| Results | ||

| Yield | 39 parts | 31 parts |

| Purity | 83% | 89% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

Spectroscopic data of Isoviolanthrone (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of isoviolanthrone, also known as isodibenzanthrone. The focus is on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, crucial for its application in various scientific and biomedical fields.

Core Spectroscopic Data

The photophysical properties of isoviolanthrone are significantly influenced by its molecular structure, a large polycyclic aromatic hydrocarbon. This structure gives rise to distinct absorption and emission characteristics.

UV-Vis Absorption and Fluorescence Data

The following table summarizes the key spectroscopic data for isoviolanthrone in 1-phenylethanol. The excitation maximum closely mirrors the absorption spectrum, a common feature for many fluorophores.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | ~600 nm | 1-Phenylethanol |

| Excitation Maximum (λex) | 600 nm[1] | 1-Phenylethanol |

| Fluorescence Emission Maximum (λem) | 620 nm[1] | 1-Phenylethanol |

| Fluorescence Quantum Yield (Φf) | 0.08[1] | 1-Phenylethanol |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the UV-Vis absorption and fluorescence spectra of aromatic dyes like isoviolanthrone. These protocols are based on standard laboratory practices.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of isoviolanthrone.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation:

-

A stock solution of isoviolanthrone is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable spectroscopic grade solvent (e.g., 1-phenylethanol, toluene, or chloroform).

-

A series of dilutions are then made from the stock solution to obtain a range of concentrations.

-

-

Measurement:

-

The spectrophotometer is blanked using the same solvent as used for the sample solutions.

-

The absorbance of each diluted solution is measured over a specific wavelength range, typically from 200 to 800 nm.

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectra.

-

-

Data Analysis:

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

-

A calibration curve of absorbance versus concentration can be plotted to ensure linearity and determine ε from the slope.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (Φf) of isoviolanthrone.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp) and a detector is used.

-

Sample Preparation:

-

A dilute solution of isoviolanthrone is prepared in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Measurement:

-

Emission Spectrum: The sample is excited at its absorption maximum (λmax), and the emitted fluorescence is scanned over a range of longer wavelengths to determine the emission maximum (λem).

-

Excitation Spectrum: The emission wavelength is fixed at the emission maximum (λem), and the excitation wavelength is scanned to determine the excitation maximum (λex). The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φf) is typically determined by a relative method, comparing the integrated fluorescence intensity of the isoviolanthrone solution to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G).

-

The following equation is used for calculation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Structure-Spectra Relationship

The extensive π-conjugated system of the isoviolanthrone molecule is the primary determinant of its spectroscopic properties. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the wavelength of light absorbed.

The diagram above illustrates the logical flow from the molecular structure of isoviolanthrone to its observable spectroscopic characteristics. The inherent electronic structure, specifically the HOMO-LUMO energy gap, is the fundamental property that governs the wavelength of light absorbed. Following absorption, the molecule can relax to the ground state via fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift).

References

An In-depth Technical Guide to Isoviolanthrone Derivatives: Fundamental Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthrone and its derivatives represent a compelling class of polycyclic aromatic hydrocarbons (PAHs) characterized by their extensive π-conjugated system. This rigid, planar molecular architecture imparts unique and tunable photophysical and electrochemical properties, positioning them as materials of significant interest in organic electronics, photovoltaics, and increasingly, in biomedical applications. This technical guide provides a comprehensive overview of the fundamental properties of isoviolanthrone derivatives, detailing their synthesis, characterization, and potential for future applications, particularly in the realm of drug development.

Introduction to Isoviolanthrone Derivatives

Violanthrones are a class of vat dyes known for their rich color and high stability. Isoviolanthrone, a structural isomer of violanthrone (B7798473), shares this large, fused-ring aromatic core, which is the foundation of its intriguing electronic and optical characteristics. The parent isoviolanthrone molecule, however, often exhibits poor solubility in common organic solvents, limiting its processability and broader application.[1] This has driven the development of a diverse family of isoviolanthrone derivatives, where functionalization of the core structure is employed to modulate its properties.

The introduction of various substituent groups serves to fine-tune the electronic structure, and consequently, the photophysical and electrochemical behavior of the isoviolanthrone core.[1] For instance, the incorporation of electron-withdrawing groups like dicyanomethylene can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to changes in absorption spectra and charge transport characteristics. Conversely, the addition of solubilizing alkyl chains enhances processability without drastically altering the core electronic properties.

Synthesis of Isoviolanthrone and Its Derivatives

The synthesis of the isoviolanthrone core typically proceeds from 3-bromobenzanthrone (B182157). A common route involves the reaction of 3-bromobenzanthrone with sodium sulfide (B99878) to form 3,3'-dibenzanthronyl sulfide, which is then cyclized to isoviolanthrone via fusion in alcoholic potassium hydroxide (B78521).

Derivatization of the isoviolanthrone core can be achieved through various synthetic strategies, including electrophilic substitution or by using functionalized precursors. For example, the introduction of dicyanomethylene groups can be accomplished via a Knoevenagel condensation reaction.

Fundamental Properties of Isoviolanthrone Derivatives

The extensive π-conjugation in isoviolanthrone derivatives gives rise to their characteristic photophysical and electrochemical properties. These properties can be systematically tuned through chemical modification, making them adaptable for various applications.

Photophysical Properties

Isoviolanthrone derivatives are known for their strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[1] This absorption profile is a direct consequence of the extended π-system. The emission properties, including fluorescence quantum yield and lifetime, are also highly dependent on the molecular structure and the surrounding environment.

Table 1: Photophysical Properties of Representative Violanthrone and Flavanthrone (B36509) Derivatives

| Compound | λmax,abs (nm) | λmax,em (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Dicyanomethylene-substituted violanthrone | 701 | - | - | - | [2] |

| 8,16-Dialkoxybenzo[h]benz[3]acridino[2,1,9,8-klmna]acridines | - | - | ~80% | - |

Note: Data for a broader range of isoviolanthrone derivatives is currently limited in the literature. The presented data for related violanthrone and flavanthrone derivatives serve as illustrative examples of the properties of this class of compounds.

Electrochemical Properties

The electronic properties of isoviolanthrone derivatives, particularly their HOMO and LUMO energy levels, are crucial for their application in organic electronic devices. These parameters determine the ease of oxidation and reduction, influencing their behavior as charge transport materials. Cyclic voltammetry is a key technique for probing these properties.

Table 2: Electrochemical Properties of Representative Violanthrone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| Dicyanomethylene-functionalised violanthrone derivative (3a) | -5.38 | -4.11 | 1.27 | CV | |

| Dicyanomethylene-functionalised violanthrone derivative (3b) | -5.34 | -4.09 | 1.25 | CV | |

| Dicyanomethylene-functionalised violanthrone derivative (3c) | -5.40 | -4.15 | 1.25 | CV |

Note: The data presented are for dicyanomethylene-functionalised violanthrone derivatives, which are structurally similar to isoviolanthrone derivatives.

Experimental Protocols

A thorough understanding and characterization of isoviolanthrone derivatives necessitate standardized experimental protocols. The following sections detail the methodologies for their synthesis and the measurement of their key properties.

Synthesis of Isoviolanthrone

The following is a representative protocol for the synthesis of the isoviolanthrone core:

-

Reaction of 3-bromobenzanthrone with sodium sulfide: 3-bromobenzanthrone is suspended in a suitable solvent, such as n-butanol. Sodium sulfide is added, and the mixture is heated under reflux for several hours.

-

Cyclization: After cooling the reaction mixture, potassium hydroxide is added, and the mixture is heated to a higher temperature to induce cyclization.

-

Work-up: The reaction mixture is cooled, diluted with water, and the product is isolated by filtration. The crude isoviolanthrone can be further purified by washing and drying.

Cyclic Voltammetry

Cyclic voltammetry (CV) is performed using a three-electrode setup in a suitable electrolyte solution.

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire or foil.

The isoviolanthrone derivative is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen). The potential is then swept between set limits, and the resulting current is measured. The onsets of the oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively.

Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) can be determined using either a relative or an absolute method.

-

Relative Method: This method involves comparing the fluorescence intensity of the isoviolanthrone derivative to that of a standard with a known quantum yield. The absorbance of both the sample and the standard solutions are kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects. The integrated fluorescence intensities are then used to calculate the quantum yield of the sample.

-

Absolute Method: This method utilizes an integrating sphere to collect all the emitted photons from the sample. The sample is placed inside the sphere and excited with a monochromatic light source. The spectra of the excitation light with and without the sample in the sphere are measured, along with the emission spectrum of the sample. These measurements allow for the direct calculation of the number of absorbed and emitted photons, and thus the quantum yield.

Potential Applications in Drug Development

While the primary focus of isoviolanthrone derivative research has been on materials science, their unique photophysical properties suggest significant potential in biomedical applications, particularly in areas that utilize light-activated processes.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that employs a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (1O2), which induce tumor cell death. The ideal photosensitizer should have strong absorption in the red or near-infrared region of the spectrum, where light penetration into tissue is maximal.

Isoviolanthrone derivatives, with their tunable and often strong absorption in the visible and NIR regions, are promising candidates for PDT photosensitizers. Their extended π-systems can facilitate efficient intersystem crossing to the triplet state upon photoexcitation, a prerequisite for singlet oxygen generation.

Bioimaging and Sensing

The fluorescent properties of some isoviolanthrone derivatives make them potential candidates for use as fluorescent probes in bioimaging. Their emission in the longer wavelength region is advantageous for deeper tissue imaging due to reduced scattering and autofluorescence. Furthermore, the sensitivity of their fluorescence to the local environment could be exploited for the development of sensors for specific biomolecules or cellular conditions.

Conclusion and Future Outlook

Isoviolanthrone derivatives are a versatile class of molecules with a rich set of tunable photophysical and electrochemical properties. While their application in organic electronics is well-established, their potential in the biomedical field, particularly as photosensitizers for photodynamic therapy and as probes for bioimaging, is an exciting and emerging area of research. Future work should focus on the systematic synthesis and characterization of a broader range of isoviolanthrone derivatives to establish clear structure-property relationships. Furthermore, dedicated studies into their biological activity, including cellular uptake, localization, and phototoxicity, will be crucial for translating their promising fundamental properties into tangible drug development applications.

References

An In-Depth Technical Guide to the Discovery and History of Isoviolanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthrone, a prominent member of the polycyclic aromatic hydrocarbon family, has a rich history rooted in the development of synthetic vat dyes. This technical guide provides a comprehensive overview of the discovery, synthesis, and core chemical and physical properties of isoviolanthrone (CAS 128-64-3). It details the evolution of its manufacturing processes, from early two-step fusion methods to more efficient one-vessel syntheses. This document also collates available quantitative data on its physical, chemical, and photophysical properties and outlines experimental protocols for its synthesis and characterization. While primarily known for its application as a stable violet pigment, this guide also briefly touches upon its modern applications in materials science.

Introduction

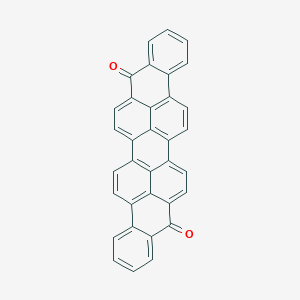

Isoviolanthrone, systematically named benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, is a large, planar, polycyclic aromatic ketone. Its structure, isomeric with violanthrone, imparts exceptional stability and a characteristic deep violet hue, which has made it a valuable commercial vat dye for over a century. Initially developed for the textile industry, its unique photophysical and electronic properties have led to renewed interest in its potential applications in organic electronics and materials science. This guide aims to provide a detailed historical and technical resource for researchers and professionals interested in this classic yet relevant molecule.

Discovery and History

The discovery of isoviolanthrone is closely linked to the pioneering era of synthetic dye chemistry in Germany. The initial synthesis is attributed to the chemists at Badische Anilin- & Soda-Fabrik (BASF) in the early 20th century. The foundational work is documented in German patents 431,775 and 448,262 .[1][2] These patents laid the groundwork for the commercial production of isoviolanthrone as a vat dye, a class of dyes known for their excellent fastness properties on cellulosic fibers.

The early manufacturing processes were typically two-step procedures. The first step involved the synthesis of an intermediate, 3,3'-dibenzanthronyl sulfide (B99878), from 3-bromobenzanthrone (B182157) and sodium sulfide.[1][2] This intermediate was then subjected to an alcoholic potassium hydroxide (B78521) fusion to induce cyclization and form isoviolanthrone.[1] This method, while effective, was lengthy and produced isoviolanthrone that was difficult to filter.

Over the years, significant process improvements were made. A notable advancement was the development of a "one-vessel" or "one-pot" synthesis, also pioneered by BASF. This streamlined process, detailed in later patents, involves reacting 3-bromobenzanthrone with sodium sulfide and subsequently adding potassium hydroxide for cyclization in the same reaction medium, typically n-butanol, without isolating the intermediate sulfide. This innovation not only reduced reaction times but also improved the yield and purity of the final product.

Chemical and Physical Properties

Isoviolanthrone is a dark purple to black crystalline powder with the molecular formula C₃₄H₁₆O₂ and a molar mass of approximately 456.49 g/mol . It is a highly stable compound due to its extensive conjugated π-system.

Tabulated Quantitative Data

Table 1: General and Physical Properties of Isoviolanthrone

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₁₆O₂ | |

| Molar Mass | 456.49 g/mol | |

| CAS Number | 128-64-3 | |

| Appearance | Gray to dark purple to black powder/crystal | |

| Melting Point | >300 °C (decomposes) |

Table 2: Spectroscopic and Photophysical Properties of Isoviolanthrone

| Property | Value | Conditions | Reference(s) |

| UV-Vis Absorption Maxima (λmax) | ~580 nm, 535 nm | In organic solvents | |

| Fluorescence Emission Maximum (λem) | Not specified | ||

| Fluorescence Quantum Yield (ΦF) | Not specified | ||

| Solubility | Moderately soluble in some organic solvents, insoluble in water | General observation |

Note: Comprehensive, consistently reported spectroscopic and solubility data in scientific literature is limited. The provided data is based on available information and may vary depending on the specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of isoviolanthrone based on patent literature and general analytical principles.

Synthesis of Isoviolanthrone (One-Vessel Method)

This protocol is adapted from patent descriptions of the one-vessel synthesis process.

Materials:

-

3-bromobenzanthrone

-

n-butanol

-

Sodium sulfide (60% strength)

-

Potassium hydroxide

-

Sodium dithionite (B78146) (optional, for purification)

-

m-nitrobenzenesulfonic acid (optional, for oxidation)

-

Water

Procedure:

-

Suspension: Suspend 60 parts of 3-bromobenzanthrone (90% pure) in 150 parts of n-butanol in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

-

Sulfidation: Add 17 parts of 60% strength sodium sulfide to the suspension. Heat the mixture to 105-110 °C and maintain this temperature for approximately 4 hours with continuous stirring.

-

Cooling and Base Addition: Cool the reaction mixture to approximately 80 °C. Carefully add 75 parts of potassium hydroxide to the mixture.

-

Cyclization: Heat the mixture to 125-130 °C and hold for about 6 hours with stirring. This step facilitates the cyclization to isoviolanthrone.

-

Work-up and Isolation:

-

Cool the reaction mass to 80 °C and add 35 parts of water, then stir for 2 hours.

-

Dilute the mixture with 600 parts of water.

-

Remove the n-butanol by steam distillation.

-

The resulting aqueous suspension contains the isoviolanthrone product.

-

-

Purification (Optional Variants):

-

Reductive Purification: Before steam distillation, add 10 parts of sodium dithionite to the diluted suspension to obtain a purer product (yields around 89% purity).

-

Oxidative Work-up: Alternatively, add 18 parts of m-nitrobenzenesulfonic acid to the diluted suspension before steam distillation (yields around 79% purity).

-

-

Final Isolation: Filter the isoviolanthrone suspension, wash the filter cake with water until neutral, and dry at 100 °C.

Characterization of Isoviolanthrone

4.2.1. UV-Visible (UV-Vis) Spectroscopy

-

Purpose: To determine the absorption spectrum of isoviolanthrone in the ultraviolet and visible regions.

-

Protocol:

-

Prepare a dilute solution of isoviolanthrone in a suitable organic solvent (e.g., chloroform, toluene).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

The characteristic spectrum should show strong absorption bands in the visible region, contributing to its violet color.

-

4.2.2. Fluorescence Spectroscopy

-

Purpose: To measure the emission spectrum and quantum yield of isoviolanthrone.

-

Protocol:

-

Prepare a dilute solution of isoviolanthrone in an appropriate solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the emission spectrum over a suitable wavelength range.

-

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

-

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the molecular structure of isoviolanthrone by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Protocol:

-

Dissolve a sufficient amount of purified isoviolanthrone in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) with a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The complex aromatic structure of isoviolanthrone will result in a series of signals in the aromatic region of the ¹H NMR spectrum and numerous signals in the aromatic region of the ¹³C NMR spectrum, including signals for the carbonyl carbons.

-

4.2.4. Mass Spectrometry (MS)

-

Purpose: To determine the exact mass of the isoviolanthrone molecule and to study its fragmentation pattern.

-

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electron ionization (EI) or matrix-assisted laser desorption/ionization (MALDI).

-

Acquire the mass spectrum. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of isoviolanthrone (C₃₄H₁₆O₂).

-

The fragmentation pattern of polycyclic aromatic ketones can be complex but may involve the loss of carbonyl groups (CO) and other characteristic fragments.

-

Visualizations

Evolution of Isoviolanthrone Synthesis

The following diagram illustrates the historical progression of the primary synthesis routes for isoviolanthrone.

Caption: Evolution of Isoviolanthrone Synthesis.

Modern Applications

While the primary application of isoviolanthrone remains as a vat dye in the textile industry due to its high stability and color fastness, its unique properties have led to its exploration in other fields. As a polycyclic aromatic hydrocarbon with interesting photophysical characteristics, isoviolanthrone and its derivatives have been investigated for their potential use in:

-

Organic Electronics: As a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to absorb and emit light and transport charge.

-

Fluorescent Probes: Its fluorescence can be harnessed in biochemical applications.

-

Advanced Materials: Its stability makes it a candidate for creating sensors and nanocomposites.

Conclusion

Isoviolanthrone is a molecule of significant historical and industrial importance. Its discovery and the subsequent refinement of its synthesis by BASF represent a key chapter in the history of synthetic dyes. While its traditional role as a high-performance pigment is well-established, the unique electronic and photophysical properties inherent in its large, conjugated structure continue to make it a molecule of interest for modern materials science research. This guide has provided a consolidated resource on the history, synthesis, and properties of isoviolanthrone to aid researchers in their exploration of this fascinating compound.

References

Isoviolanthrone: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthrone, a large, polycyclic aromatic quinone, is a significant member of the violanthrone (B7798473) family of vat dyes. Its extensive π-conjugated system is responsible for its intense color and also dictates its physicochemical properties, most notably its solubility. This technical guide provides a comprehensive overview of the known solubility of isoviolanthrone in common organic solvents. Due to a lack of readily available quantitative data in the public domain, this guide focuses on summarizing the qualitative solubility profile and presenting a detailed, generalized experimental protocol for its precise determination. This information is critical for researchers in materials science, organic electronics, and drug development who utilize isoviolanthrone and its derivatives.

Introduction to Isoviolanthrone

Isoviolanthrone, also known as isodibenzanthrone or C.I. Vat Violet 10, is a vat dye characterized by its robust and planar structure (C₃₄H₁₆O₂). Its molecular architecture leads to strong intermolecular π-π stacking and van der Waals forces, which are the primary determinants of its low solubility in most common solvents. Understanding and overcoming this limited solubility is a key challenge in its application beyond traditional dyeing, such as in the formulation of advanced materials and as a scaffold in medicinal chemistry.

Solubility Profile of Isoviolanthrone

Quantitative solubility data for isoviolanthrone in organic solvents is not widely published. However, qualitative assessments from various sources provide a consistent, albeit general, understanding of its solubility characteristics. The following table summarizes the available qualitative data. It is important to note that "slightly soluble" indicates that the compound does not dissolve to a significant extent at room temperature.

| Solvent | Chemical Class | Qualitative Solubility |

| Non-polar & Aromatic Solvents | ||

| Xylene | Aromatic Hydrocarbon | Soluble (with red fluorescence)[1] |

| Toluene | Aromatic Hydrocarbon | Slightly Soluble[1][2] |

| Halogenated Solvents | ||

| 2-Chlorophenol | Chlorinated Phenol | Soluble[1] |

| Chloroform | Chlorinated Hydrocarbon | Slightly Soluble[1][2] |

| Polar Aprotic Solvents | ||

| Acetone | Ketone | Slightly Soluble[1][2] |

| Pyridine | Heterocyclic Amine | Slightly Soluble[1] |

| Polar Protic Solvents | ||

| Ethanol | Alcohol | Insoluble[1] |

This table represents a compilation of qualitative data from various sources. The term "soluble" in this context may not imply high solubility and should be interpreted with caution in the absence of quantitative values.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of isoviolanthrone solubility in an organic solvent of interest. This method is based on the widely accepted isothermal shake-flask method.

Principle

An excess of the solid solute (isoviolanthrone) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The undissolved solid is then separated, and the concentration of the isoviolanthrone in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Visible spectrophotometry or gravimetric analysis.

Materials and Equipment

-

Isoviolanthrone (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker bath or incubator

-

Glass vials with solvent-resistant caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Visible spectrophotometer

-

Drying oven (for gravimetric analysis)

Detailed Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess amount of isoviolanthrone to a series of glass vials. An amount that is visibly in excess after equilibration is desired.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

Step 2: Separation of Undissolved Solute

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any remaining microscopic particles. This step is crucial to avoid overestimation of solubility.

Step 3: Quantification of Solute Concentration

Method A: UV-Visible Spectrophotometry (Preferred for chromophores)

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of isoviolanthrone of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for isoviolanthrone in that solvent.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of isoviolanthrone.

-

Method B: Gravimetric Analysis

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry container (e.g., a glass petri dish or beaker).

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of isoviolanthrone may be necessary.

-

Once the solvent is completely removed, place the container with the dried isoviolanthrone residue in a drying oven at a suitable temperature to remove any residual solvent.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved isoviolanthrone is the final weight of the container minus its initial pre-weighed mass.

-

Calculate the solubility as the mass of the residue per the initial volume of the saturated solution (e.g., in g/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of isoviolanthrone.

Caption: Workflow for the experimental determination of isoviolanthrone solubility.

Conclusion

While quantitative solubility data for isoviolanthrone in common organic solvents remains scarce in publicly available literature, a qualitative understanding of its behavior can be inferred. It exhibits slight to moderate solubility in some aromatic and chlorinated solvents and is generally insoluble in polar protic solvents like ethanol. For applications requiring precise concentration data, direct experimental determination is necessary. The provided detailed protocol based on the isothermal shake-flask method offers a robust framework for researchers to obtain reliable and accurate quantitative solubility data, thereby facilitating the expanded use of this important molecule in various fields of science and technology.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Isoviolanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthrone, a large polycyclic aromatic hydrocarbon and vat dye, is a molecule of significant interest due to its electronic and optical properties. Like many organic solids, isoviolanthrone can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, while chemically identical, can exhibit distinct physical and chemical properties, including solubility, stability, and color, which are critical parameters in materials science and pharmaceutical development. This technical guide provides a comprehensive overview of the current understanding of isoviolanthrone's crystal structure and polymorphism, detailing experimental evidence for its polymorphic nature, the methodologies for its characterization, and a comparative analysis with related structures.

Introduction to Isoviolanthrone and Polymorphism

Isoviolanthrone (CAS 128-64-3), with the chemical formula C₃₄H₁₆O₂, is an isomer of the well-known vat dye violanthrone (B7798473). It possesses a centrosymmetric molecular structure. The existence of multiple crystalline forms, or polymorphs, arises from different arrangements and/or conformations of the molecules in the crystal lattice. These variations in crystal packing can lead to significant differences in the material's properties, making the study of polymorphism crucial for application-driven research.

Evidence of Polymorphism in Isoviolanthrone: A High-Pressure Study

A key study utilizing high-pressure Raman spectroscopy has demonstrated the existence of at least two polymorphs of isoviolanthrone. This research provides the most direct evidence of polymorphism for this compound to date.

Pressure-Induced Phase Transition

Vibrational properties of isoviolanthrone investigated by Raman scattering at pressures up to 30.5 GPa revealed a reversible phase transition.[1][2][3] The key observations are:

-

Onset of Transition: The phase transition begins at a pressure of 11.0 GPa.

-

Formation of a New Phase: A new high-pressure polymorph is formed above 13.8 GPa.

-

Reversibility: The transition is reversible upon decompression, indicating that the ambient-pressure form can be recovered.

-

Nature of Transition: The changes in the Raman spectra suggest that the transition is of electronic origin and likely involves structural distortions or reorganizations of the isoviolanthrone molecules within the crystal lattice.[1][2][3]

This study unequivocally confirms that isoviolanthrone can adopt different crystal structures under varying pressure conditions, a hallmark of polymorphism.

Crystallographic Data

As of the compilation of this guide, specific, publicly available crystallographic data (including unit cell parameters and space group) for isoviolanthrone polymorphs is scarce. This presents a significant area for future research.

Comparative Crystallographic Data of a Violanthrone Derivative

In the absence of data for isoviolanthrone, a comparative analysis with a structurally related compound can provide valuable insights into the potential crystal packing of isoviolanthrone. The Cambridge Crystallographic Data Centre (CCDC) contains data for a dicyanomethylene-functionalised violanthrone derivative (CCDC 2128169).[4][5] While not a direct polymorph of isoviolanthrone, the analysis of its crystal structure can inform predictions about how large, planar molecules like isoviolanthrone might pack in a crystalline solid.

Table 1: Crystallographic Data for a Violanthrone Derivative (CCDC 2128169)

| Parameter | Value |

|---|---|

| CCDC Number | 2128169 |

| Chemical Formula | C₅₆H₄₈N₄O₂ |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Unit Cell Dimensions | Not specified in abstract |

Note: Detailed crystallographic parameters for CCDC 2128169 would require direct access to the CCDC database.

Experimental Protocols for Synthesis and Characterization

The study of isoviolanthrone polymorphism requires robust experimental methodologies for both the synthesis of the material and the characterization of its different crystalline forms.

Synthesis of Isoviolanthrone

The synthesis of isoviolanthrone has been described in various patents. A common method involves a one-pot process starting from 3-bromobenzanthrone (B182157).

Protocol for the Synthesis of Isoviolanthrone (based on patent literature):

-

Reaction of 3-bromobenzanthrone with sodium sulfide (B99878): 3-bromobenzanthrone is reacted with sodium sulfide at an elevated temperature in a suitable solvent, such as n-butanol.

-

Cyclization: Without isolation of the intermediate product, the reaction mixture is then treated with potassium hydroxide (B78521) to induce cyclization, yielding isoviolanthrone.

-

Purification: The resulting isoviolanthrone precipitate is filtered, washed, and dried.

This is a generalized procedure and specific reaction conditions (temperatures, times, and concentrations) can be found in the relevant patent literature.

Characterization of Polymorphs

A suite of analytical techniques is essential for the identification and characterization of different polymorphs.

4.2.1. X-Ray Diffraction (XRD)

-

Single-Crystal X-Ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal identification of a polymorph. The challenge often lies in growing single crystals of sufficient size and quality for each polymorphic form.

-

Powder X-Ray Diffraction (PXRD): This technique is used to obtain a diffraction pattern from a polycrystalline sample. Each polymorph will have a unique PXRD pattern, making it a powerful tool for identifying different forms and assessing the purity of a sample.

4.2.2. Vibrational Spectroscopy

-

Raman Spectroscopy: As demonstrated in the high-pressure study of isoviolanthrone, Raman spectroscopy is highly sensitive to changes in molecular vibrations and crystal lattice phonons that occur during a polymorphic transition.[1][2][3] It is a non-destructive technique that can be used for in-situ monitoring of phase transitions.

-

Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy probes the vibrational modes of a molecule and can be used to differentiate between polymorphs, as different crystal packing can affect the IR absorption bands.

4.2.3. Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Polymorphs will typically exhibit different melting points and heats of fusion, which can be detected by DSC. It can also be used to study solid-state phase transformations between polymorphs.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying pseudopolymorphs (solvates or hydrates) by detecting the loss of solvent molecules upon heating.

Visualization of Polymorphic Transition

The pressure-induced phase transition of isoviolanthrone can be represented as a logical workflow.

Caption: Workflow of the reversible pressure-induced polymorphic transition in isoviolanthrone.

Computational Approaches to Isoviolanthrone Polymorphism

In the absence of experimental crystal structures, computational methods can provide valuable insights into the potential polymorphs of a molecule. Crystal Structure Prediction (CSP) is a powerful tool that can generate and rank a multitude of possible crystal structures based on their calculated lattice energies. For complex organic molecules like polycyclic aromatic hydrocarbons, these computational approaches can help to rationalize observed polymorphic behavior and guide experimental efforts to discover new crystalline forms.

Conclusion and Future Outlook

The existence of at least two polymorphs of isoviolanthrone has been experimentally confirmed through high-pressure Raman spectroscopy. This finding opens up new avenues for research into the solid-state properties of this important molecule. A significant knowledge gap remains concerning the detailed crystallographic structures of these polymorphs. Future work should focus on:

-

Growing single crystals of isoviolanthrone under various conditions to enable single-crystal X-ray diffraction analysis.

-

Performing high-pressure single-crystal X-ray diffraction to determine the structure of the high-pressure polymorph.

-

Utilizing computational crystal structure prediction to generate a theoretical landscape of possible isoviolanthrone polymorphs to guide experimental screening.

A thorough understanding and control of isoviolanthrone's polymorphism will be critical for its application in advanced materials and potentially in the pharmaceutical industry, where control over the solid form of a compound is paramount.

References

Methodological & Application

Synthesis of Isoviolanthrone: A Detailed Protocol and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of isoviolanthrone, a significant polycyclic aromatic hydrocarbon utilized as a vat dye and a key intermediate in the creation of other dyes.[1][2] The protocols detailed herein are based on established one-pot synthesis methods, offering a streamlined and efficient approach. Additionally, a plausible reaction mechanism is presented to provide a deeper understanding of the transformation.

I. Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the one-pot synthesis of isoviolanthrone from 3-bromobenzanthrone (B182157).

| Parameter | Value | Reference |

| Starting Material | 3-bromobenzanthrone (90% purity) | [3] |

| Reagents | Sodium sulfide (B99878) (60% strength), Potassium hydroxide (B78521), n-Butanol | [3] |

| Reaction Yield | ~83-89% (crude) | [3][4] |

| Product Purity | 83-89% | [3][4] |

| Reaction Time | Sulfidation: 4 hours; Cyclization: 6 hours | [3] |

| Sulfidation Temperature | 105-110 °C | [3] |

| Cyclization Temperature | 125-130 °C | [3] |

II. Experimental Protocol: One-Pot Synthesis of Isoviolanthrone

This protocol is adapted from established patent literature for a one-vessel process, which is advantageous for its high space-time yield.[3]

Materials:

-

3-bromobenzanthrone (90% purity)

-

n-Butanol

-

Sodium sulfide (60% strength)

-

Potassium hydroxide

-

Water

-

Sodium dithionite (B78146) or Sodium m-nitrobenzenesulfonate (B8546208) (for work-up)

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Steam distillation apparatus

Procedure:

-

Suspension Preparation: In a three-necked flask, suspend 60 parts of 3-bromobenzanthrone (90% pure) in 150 parts of n-butanol.[3][4]

-

Sulfidation Reaction: Add 17 parts of 60% strength sodium sulfide to the suspension.[3][4] Heat the mixture to 105-110 °C and maintain this temperature for 4 hours with stirring.[3][4] This step forms the 3,3'-dibenzanthronyl sulfide intermediate.[4]

-

Cooling and Base Addition: After 4 hours, cool the reaction mixture to 80 °C.[3][4] Carefully add 75 parts of potassium hydroxide to the mixture.[3][4]

-

Cyclization Reaction: Heat the mixture to 125-130 °C and maintain this temperature for 6 hours with continuous stirring to induce cyclization to isoviolanthrone.[3][4]

-

Quenching and Work-up: Cool the reaction mass to 80 °C and add 35-40 parts of water.[3][4] Stir the mixture at 80 °C for an additional 2 hours.[3][4]

-

Purification: Dilute the mixture with 600 parts of water.[3][4] At this stage, an oxidizing agent like sodium m-nitrobenzenesulfonate or a reducing agent like sodium dithionite can be added to improve the quality of the final product.[3]

-

Solvent Removal: Remove the n-butanol from the mixture via steam distillation.[3][4]

-

Isolation and Drying: Filter the remaining aqueous suspension of isoviolanthrone. Wash the filter cake with water until neutral and then dry it at 100 °C.[3][4]

III. Reaction Mechanism and Experimental Workflow

The synthesis of isoviolanthrone from 3-bromobenzanthrone proceeds through a two-step sequence within a one-pot process. The initial step involves a nucleophilic aromatic substitution to form a sulfide-linked dibenzanthrone (B1683561) intermediate. This is followed by a base-induced intramolecular cyclization.

References

Application Notes and Protocols for Isoviolanthrone-Based Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoviolanthrone and its derivatives as active materials in Organic Field-Effect Transistors (OFETs). This document includes a summary of reported performance data, detailed experimental protocols for device fabrication and characterization, and visualizations to illustrate key processes and concepts.

Introduction to Isoviolanthrone in Organic Electronics

Isoviolanthrone is a large, polycyclic aromatic hydrocarbon belonging to the rylene dye family. Its extended π-conjugated system and inherent chemical stability make it an attractive candidate for application as a p-type semiconductor in organic electronic devices. The planar structure of the isoviolanthrone core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. Functionalization of the isoviolanthrone core, for instance with dicyanomethylene groups, can significantly modify its electronic properties, such as the HOMO and LUMO energy levels, leading to improved performance in OFETs. These materials are typically processed from solution, offering the potential for low-cost, large-area fabrication of flexible electronic devices.

Performance of Isoviolanthrone Derivative-Based OFETs

The performance of OFETs is primarily evaluated by key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance data for dicyanomethylene-functionalised violanthrone (B7798473) derivatives.

| Compound | Substitution Pattern | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |

| 3a | Branched alkyl chains | 3.62 x 10⁻⁶ | - |

| 3b | Linear alkyl chains | 1.07 x 10⁻² | - |

| 3c | Linear alkyl chains | 1.21 x 10⁻³ | - |

Data extracted from a study on dicyanomethylene-functionalised violanthrone derivatives. The devices were fabricated by spin-coating the organic semiconductor onto n-doped Si/SiO₂/Au substrates and exhibited p-type charge transport.

Experimental Protocols

The following are generalized protocols for the synthesis of isoviolanthrone derivatives and the fabrication and characterization of isoviolanthrone-based OFETs. These protocols are based on common practices in the field of organic electronics and should be adapted and optimized for specific molecules and laboratory conditions.

Protocol 1: Generalized Synthesis of Dicyanomethylene-Functionalised Violanthrone Derivatives

This protocol is a representative procedure for the synthesis of functionalized violanthrone derivatives.

Materials:

-

Violanthrone precursor

-

Chloroform (B151607) or other suitable organic solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the violanthrone precursor in a suitable solvent such as chloroform in a round-bottom flask.

-

Add an excess of malononitrile to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired dicyanomethylene-functionalised violanthrone derivative.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol describes the fabrication of a standard OFET architecture using a solution-based deposition method for the organic semiconductor.

Materials:

-

Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate electrode and gate dielectric)

-

Isoviolanthrone derivative solution (e.g., 5 mg/mL in a high-boiling point organic solvent like chloroform, chlorobenzene, or dichlorobenzene)

-

Solvents for cleaning (e.g., acetone, isopropanol (B130326), deionized water)

-

(Optional) Silane self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane (B89594) in toluene)

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning:

-

Cut the n-doped Si/SiO₂ wafer into desired substrate sizes.

-

Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the surface hydrophilicity.

-

-

(Optional) Surface Treatment:

-

To improve the ordering of the organic semiconductor and passivate surface traps, treat the SiO₂ surface with a self-assembled monolayer (SAM).

-

Immerse the cleaned substrates in a solution of octadecyltrichlorosilane (OTS) in toluene (B28343) for 30 minutes.

-

Rinse the substrates with fresh toluene and isopropanol to remove excess OTS.

-

Anneal the substrates at 120 °C for 20 minutes.

-

-

Organic Semiconductor Deposition:

-

Prepare a solution of the isoviolanthrone derivative in a suitable solvent.

-

Deposit the organic semiconductor thin film onto the prepared substrate via spin-coating. Typical spin-coating parameters are a spin speed of 1000-3000 rpm for 60 seconds.

-

Anneal the film at a temperature optimized for the specific isoviolanthrone derivative (e.g., 80-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

-

-

Source-Drain Electrode Deposition:

-

Place a shadow mask with the desired channel length and width onto the organic semiconductor film.

-

Deposit 50 nm of gold (Au) through the shadow mask via thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The gold will serve as the source and drain electrodes.

-

Protocol 3: Electrical Characterization of the OFET

This protocol outlines the procedure for measuring the electrical characteristics of the fabricated OFETs.

Equipment:

-

Semiconductor parameter analyzer or a combination of source-measure units (SMUs)

-

Probe station

-

Glovebox or vacuum chamber for inert atmosphere measurements

Procedure:

-

Place the fabricated OFET device on the sample stage of the probe station inside a glovebox to prevent degradation from air and moisture.

-

Carefully land the probe tips on the source, drain, and gate (substrate backside) electrodes.

-

Output Characteristics (Id-Vd):

-

Apply a constant gate voltage (Vg), starting from 0 V and stepping to more negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

-

For each Vg, sweep the drain voltage (Vd) from 0 V to a negative value (e.g., -40 V) and measure the drain current (Id).

-

Plot Id versus Vd for each Vg.

-

-

Transfer Characteristics (Id-Vg):

-

Apply a constant, high drain voltage (Vd) in the saturation regime (e.g., -40 V).

-

Sweep the gate voltage (Vg) from a positive value (e.g., +20 V) to a negative value (e.g., -40 V) and measure the drain current (Id).

-

Plot both log(Id) and √(Id) versus Vg.

-

-

Parameter Extraction:

-

On/Off Ratio: Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the log(Id) vs. Vg plot.

-

Field-Effect Mobility (μ): Calculate the saturation mobility from the linear region of the √(Id) vs. Vg plot using the following equation: Id = (W / 2L) * Ci * μ * (Vg - Vth)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

-

Threshold Voltage (Vth): Extrapolate the linear portion of the √(Id) vs. Vg plot to the Vg axis to determine the threshold voltage.

-

Visualizations

Caption: Workflow for the fabrication and characterization of isoviolanthrone-based OFETs.

Caption: Key properties of isoviolanthrone for OFET applications.

Application Notes and Protocols for Isoviolanthrone Staining in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthrone is a polycyclic aromatic hydrocarbon dye with fluorescent properties that make it a potential candidate for use as a fluorescent probe in biological imaging.[1] Its large, hydrophobic structure suggests a propensity to accumulate in nonpolar environments within cells, such as lipid droplets. This document provides detailed application notes and a generalized protocol for the use of Isoviolanthrone in fluorescence microscopy. The provided protocol is based on the known spectral properties of Isoviolanthrone and adapted from standard protocols for lipophilic dyes. Optimization will be required for specific cell types and experimental conditions.

Quantitative Data

The following table summarizes the key photophysical properties of Isoviolanthrone. This data is essential for setting up appropriate imaging parameters on a fluorescence microscope.

| Property | Value | Reference |

| Excitation Maximum (λex) | 600 nm | [2] |

| Emission Maximum (λem) | 620 nm | [2] |

| Quantum Yield (Φf) | 0.08 | [2] |

| Molecular Formula | C₃₄H₁₆O₂ | |

| Molecular Weight | 456.50 g/mol |

Note: The quantum yield of Isoviolanthrone is relatively low (0.08).[2] However, its reduced dihydro form exhibits a significantly enhanced quantum yield (0.8) and a blue-shifted emission maximum at 565 nm. The redox environment of the cell could potentially influence the fluorescence signal.

Experimental Protocols

This section provides a detailed protocol for staining live or fixed cells with Isoviolanthrone for fluorescence microscopy.

Materials

-

Isoviolanthrone

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde (B43269) (4% in PBS) for cell fixation (optional)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Cell culture medium appropriate for the cells of interest

Equipment

-

Fluorescence microscope with appropriate filter sets for excitation around 600 nm and emission detection around 620 nm.

-

Cell culture incubator

-

Standard cell culture equipment (e.g., pipettes, centrifuge)

Protocol

1. Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of Isoviolanthrone in anhydrous DMSO.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Preparation:

-

For Adherent Cells:

-

Plate cells on sterile glass coverslips in a multi-well plate.

-

Culture cells to the desired confluency.

-

-

For Suspension Cells:

-

Culture cells in appropriate flasks.

-

Prior to staining, centrifuge the cells to obtain a pellet of 1-5 x 10⁵ cells per tube.

-

3. Staining Procedure (Live Cells):

-

Prepare a working solution of Isoviolanthrone by diluting the 1 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.

-

For Adherent Cells: Remove the culture medium and wash the cells once with warm PBS. Add the Isoviolanthrone working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

For Suspension Cells: Resuspend the cell pellet in the Isoviolanthrone working solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells two to three times with warm PBS to remove excess dye.

-

Mount the coverslips with live-cell imaging medium or proceed directly to imaging for suspension cells.

4. Staining Procedure (Fixed Cells):

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Staining:

-

Prepare a working solution of Isoviolanthrone in PBS (1-10 µM).

-

Incubate the fixed cells with the Isoviolanthrone working solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

5. Fluorescence Microscopy:

-

Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the spectral properties of Isoviolanthrone (Excitation: ~600 nm, Emission: ~620 nm).

-

Use a high numerical aperture objective for optimal resolution.

-

Acquire images using a sensitive camera, adjusting the exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching.

Disclaimer: This protocol is a general guideline. The optimal staining concentration, incubation time, and imaging parameters will depend on the cell type, experimental conditions, and the specific microscope used. It is highly recommended to perform a titration of the dye concentration and optimize the incubation time to achieve the best staining with minimal cytotoxicity. The cytotoxic and phototoxic effects of Isoviolanthrone on biological samples have not been extensively studied and should be evaluated for each specific application.

Diagrams

Experimental Workflow for Isoviolanthrone Staining

Caption: Workflow for Isoviolanthrone Staining.

Hypothetical Signaling Pathway Visualization

As Isoviolanthrone is proposed to stain lipid droplets, it could be used to study cellular processes involving lipid metabolism. The following diagram illustrates a simplified overview of lipid droplet formation, a process that could potentially be visualized using Isoviolanthrone.

Caption: Simplified Lipid Droplet Formation.

References

Application Notes and Protocols for the Fabrication of Isoviolanthrone-Based Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthrone, a large polycyclic aromatic hydrocarbon, and its derivatives are emerging as a novel class of materials for organic electronics. Their rigid structure and potential for broad absorption spectra make them intriguing candidates for use in organic photovoltaic (OPV) devices. These application notes provide a detailed protocol for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells utilizing a hypothetical isoviolanthrone-based non-fullerene acceptor, herein referred to as IV-CN.

While extensive research on isoviolanthrone specifically for OPV applications is still developing, this document leverages data from analogous violanthrone (B7798473) derivatives to propose a viable pathway for fabricating isoviolanthrone-based solar cells. The protocols outlined below are intended to serve as a robust starting point for researchers venturing into this promising area of materials science.

Material Properties and Device Architecture

For the successful fabrication of an efficient organic solar cell, the energy levels of the electron donor and acceptor materials must be appropriately aligned to facilitate charge separation and transport. In this proposed system, a well-characterized polymer donor, such as PTB7-Th or PM6, is paired with a hypothetical isoviolanthrone derivative acceptor (IV-CN). The energy levels of dicyanomethylene-functionalised violanthrone derivatives suggest that isoviolanthrone analogues could function effectively as electron acceptors.

A conventional device architecture is proposed, consisting of a transparent conductive oxide (TCO) coated substrate, a hole transport layer (HTL), the isoviolanthrone-based active layer, an electron transport layer (ETL), and a metal cathode.

Table 1: Material Properties and Hypothetical Device Performance

| Material/Parameter | Value |

| Donor Polymer (e.g., PTB7-Th) | |

| HOMO Level | ~ -5.15 eV |

| LUMO Level | ~ -3.65 eV |

| Hypothetical Acceptor (IV-CN) | |